molecular formula C20H13Cl2F2NO B2612162 N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline CAS No. 298217-67-1

N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline

Cat. No.: B2612162
CAS No.: 298217-67-1
M. Wt: 392.23
InChI Key: UDYRXVHGZJRWMH-OPEKNORGSA-N
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Description

N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline is a complex organic compound characterized by the presence of dichlorobenzyl and difluoroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline typically involves the reaction of 2,4-difluoroaniline with 4-((2,4-dichlorobenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl and difluoroaniline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-3,5-bis(trifluoromethyl)aniline
  • N’-((4-[(2,4-Dichlorobenzyl)oxy]phenyl)methylene)-2-phenylacetohydrazide
  • N’'-[(E)-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methylene]carbonohydrazonic diamide

Uniqueness

N-((4-((2,4-Dichlorobenzyl)oxy)phenyl)methylene)-2,4-difluoroaniline is unique due to the presence of both dichlorobenzyl and difluoroaniline groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2,4-difluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F2NO/c21-15-4-3-14(18(22)9-15)12-26-17-6-1-13(2-7-17)11-25-20-8-5-16(23)10-19(20)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYRXVHGZJRWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)F)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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